molecular formula C15H15NO2S B11942849 alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide CAS No. 15013-24-8

alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide

Cat. No.: B11942849
CAS No.: 15013-24-8
M. Wt: 273.4 g/mol
InChI Key: OPTWPQCCDJOHII-UHFFFAOYSA-N
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Description

Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide: is an organic compound with the molecular formula C15H15NO2S and a molecular weight of 273.356 g/mol . This compound is known for its unique structural properties, which include a nitro group attached to a benzyl phenyl sulfide backbone. It is often used in early discovery research due to its rare and unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide typically involves the reaction of 4-nitrobenzyl chloride with thiophenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the phenyl sulfide group can engage in nucleophilic substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

    Benzyl phenyl sulfide: Lacks the nitro and dimethyl groups, making it less reactive in certain chemical reactions.

    4-Nitrobenzyl phenyl sulfide: Similar structure but lacks the alpha,alpha-dimethyl groups, affecting its steric and electronic properties.

    Alpha,alpha-Dimethylbenzyl phenyl sulfide:

Uniqueness: Alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfide is unique due to the presence of both the nitro and alpha,alpha-dimethyl groups.

Properties

CAS No.

15013-24-8

Molecular Formula

C15H15NO2S

Molecular Weight

273.4 g/mol

IUPAC Name

1-nitro-4-(2-phenylsulfanylpropan-2-yl)benzene

InChI

InChI=1S/C15H15NO2S/c1-15(2,19-14-6-4-3-5-7-14)12-8-10-13(11-9-12)16(17)18/h3-11H,1-2H3

InChI Key

OPTWPQCCDJOHII-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SC2=CC=CC=C2

Origin of Product

United States

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